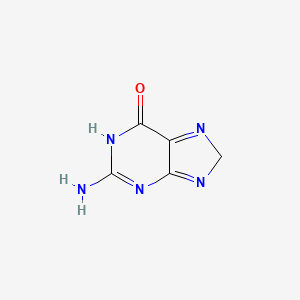
2-Amino-8H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8H-purin-6-ol is a purine derivative with the molecular formula C5H5N5O. It is a compound of interest in various fields of scientific research due to its unique structure and properties. This compound contains a purine ring, which is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8H-purin-6-ol typically involves the reaction of guanine with various reagents. One common method is the reaction of guanine with hydroxylamine under acidic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized purine derivatives, while nucleophilic substitution can introduce different functional groups at specific positions on the purine ring .
Aplicaciones Científicas De Investigación
2-Amino-8H-purin-6-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biological processes and as a model compound for understanding purine metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Mecanismo De Acción
The mechanism of action of 2-Amino-8H-purin-6-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may mimic or interfere with natural purine substrates .
Comparación Con Compuestos Similares
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Adenine: Another purine base that is a key component of nucleotides.
2-Aminopurine: A synthetic analog of adenine used in molecular biology research.
Uniqueness
2-Amino-8H-purin-6-ol is unique due to its specific functional groups and their positions on the purine ring. This uniqueness allows it to participate in specific chemical reactions and interact with biological molecules in ways that other purine derivatives may not.
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
2-amino-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H2,(H3,6,8,9,10,11) |
Clave InChI |
KLHHJVHBYLJVOR-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C(=O)NC(=NC2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


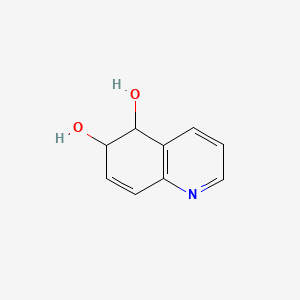
![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
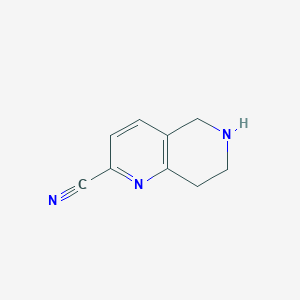

![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)
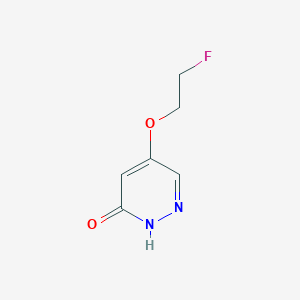

![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11920640.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)
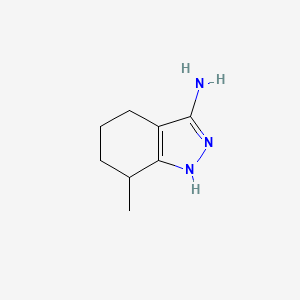
![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)
